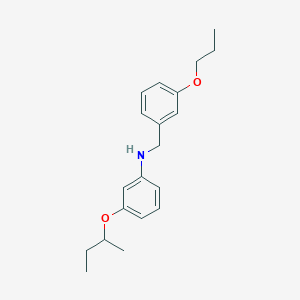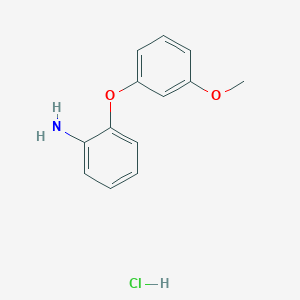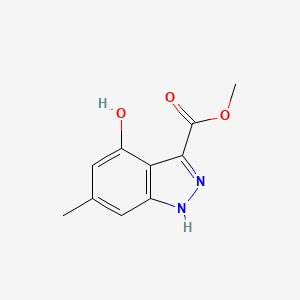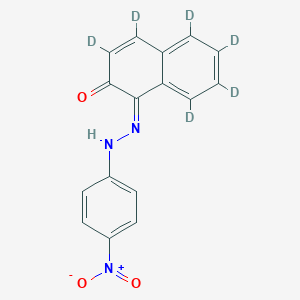![molecular formula C12H15BrN2O2 B1451219 N-{4-[(2-Bromoacetyl)amino]phenyl}butanamide CAS No. 886009-20-7](/img/structure/B1451219.png)
N-{4-[(2-Bromoacetyl)amino]phenyl}butanamide
Übersicht
Beschreibung
N-{4-[(2-Bromoacetyl)amino]phenyl}butanamide , also known by its chemical formula C12H15BrN2O2 , is a compound used in proteomics research. It has a molecular weight of approximately 299.17 g/mol .
Molecular Structure Analysis
The molecular structure of This compound consists of a butanamide backbone with a 4-aminophenyl group attached via an acetyl bromide linkage. The bromine atom provides additional reactivity and specificity .
Chemical Reactions Analysis
This compound may participate in various chemical reactions, including nucleophilic substitution , acylation , and hydrolysis . Its reactivity depends on the functional groups present, such as the amide , bromide , and phenyl moieties .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity : A study by Raza et al. (2019) details the synthesis of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides, which were evaluated for their inhibitory potential against mushroom tyrosinase. Some compounds in this series showed significant biological activity and minimal toxicity, suggesting their potential use in depigmentation drugs (Raza et al., 2019).
Antidiabetic Potential : Nazir et al. (2018) synthesized N-substituted derivatives of indole-based hybrid oxadiazole scaffolds with N-substituted acetamides, which exhibited promising antidiabetic potential by inhibiting the α-glucosidase enzyme. Their study suggests these compounds as potential lead molecules for further research in antidiabetic agents (Nazir et al., 2018).
Dye and Pigment Synthesis : Güzel et al. (1997) explored the use of N-Phenyl-3-oxo-butana'mide in the synthesis of dyes and pigments. They investigated the reaction of this compound with various diazonium salts to create products that coordinate with copper(II) and iron(III) (Güzel et al., 1997).
Dipeptidyl Peptidase IV Inhibitors : A study by Nitta et al. (2012) synthesized 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides as potent and selective dipeptidyl peptidase IV inhibitors, showing significant inhibitory activity (Nitta et al., 2012).
Lipoxygenase Inhibitors : Research by Aziz‐ur‐Rehman et al. (2016) on N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide compounds revealed their potential as lipoxygenase inhibitors, with activities comparable to the reference standard Baicalein (Aziz‐ur‐Rehman et al., 2016).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[4-[(2-bromoacetyl)amino]phenyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-2-3-11(16)14-9-4-6-10(7-5-9)15-12(17)8-13/h4-7H,2-3,8H2,1H3,(H,14,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRMVAXZHMACIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-methyl-5-(morpholin-4-ylcarbonyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1451140.png)
![N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1451141.png)


![(5E)-2-Mercapto-5-[(5-methoxy-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B1451145.png)





![7-((2-(trimethylsilyl)ethoxy)methyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1451158.png)
![2-[(3-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B1451159.png)
